(R)-2-(Fmoc-amino)-4-aminobutanoic acid
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Overview
Description
®-2-(Fmoc-amino)-4-aminobutanoic acid is a derivative of the amino acid butanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting amino acids because it can be easily removed under mild conditions, making it suitable for solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-4-aminobutanoic acid typically involves the protection of the amino group of butanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of ®-2-(Fmoc-amino)-4-aminobutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-4-aminobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the amino acid backbone.
Common Reagents and Conditions
Deprotection: Piper
Properties
IUPAC Name |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171817 |
Source
|
Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326486-42-4 |
Source
|
Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326486-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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